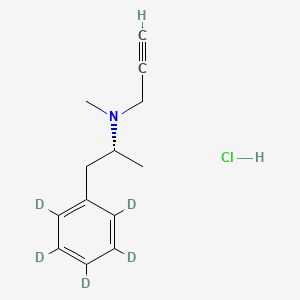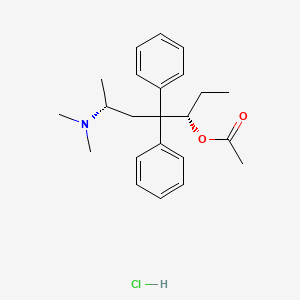![molecular formula C9H7N B13825262 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azatricyclo[62002,5]deca-1,3,5,7-tetraene(9CI) is a heterocyclic organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of the nitrogen atom and the formation of the tetraene system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Azatricyclo[6.2.0.02,5]deca-1,5,7-triene(9CI)
- 6-Azatricyclo[6.2.0.02,5]deca-1,3,5-triene(9CI)
Uniqueness
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) is unique due to its specific tricyclic structure and the presence of a tetraene system. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H7N |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H7N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h3-5H,1-2H2 |
InChI-Schlüssel |
PZYVVUFWMKDQRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C=CC3=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
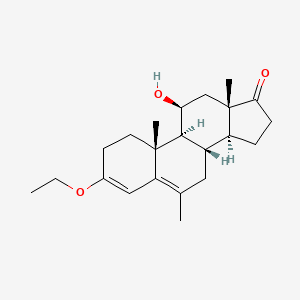
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
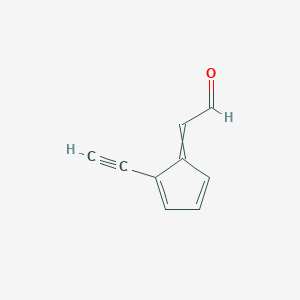
![2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
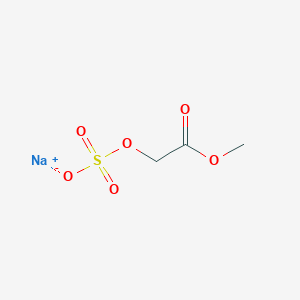
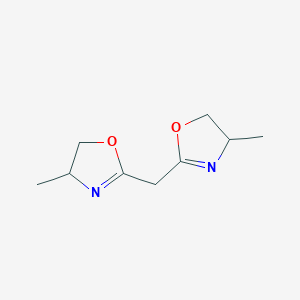
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)
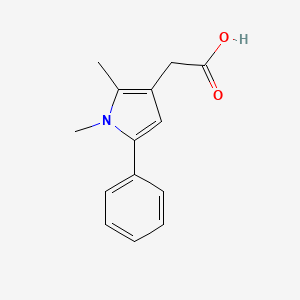
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
